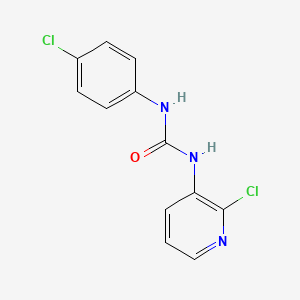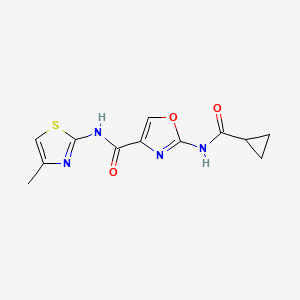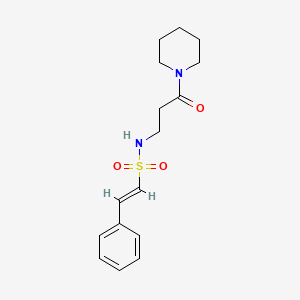
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Diabetes Treatment
Carbazole derivatives, including “3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione”, have shown significant potential in the treatment of diabetes . They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Anti-inflammatory and Antioxidant Activities
Carbazole derivatives exhibit anti-inflammatory and antioxidant activities . These properties make them useful in the treatment of diseases where inflammation and oxidative stress play a key role .
Antibacterial and Antitumor Activities
Carbazole derivatives also have antibacterial and antitumor properties . This makes them potential candidates for the development of new drugs in the fight against bacterial infections and cancer .
Bistable Memory Devices
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), a polymer that includes a carbazole unit, has shown promising potential for application in bistable memory devices .
Organic Transformations
Carbazole-based porous organic polymers have been used as robust heterogeneous photocatalysts for visible-light-promoted aqueous organic transformations . This includes the C(sp3)–P bond construction and selective oxidation of sulfides in water under mild conditions .
OLEDs
Carbazole derivatives have been used in the development of organic light-emitting diodes (OLEDs) . They have helped in achieving reduced driving voltages for green and red phosphorescent OLEDs .
These are just a few of the many potential applications of “3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione”. The compound’s wide range of biological and pharmacological properties make it a promising area of research in medicinal chemistry .
作用機序
Target of Action
The primary targets of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione are related to the pathogenesis and development of diabetes . The compound has been shown to interact with key elements in the body’s response to insulin secretion and glucose metabolism .
Mode of Action
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione: interacts with its targets by reducing oxidative stress, blocking adrenergic hyperactivation, preventing damage to pancreatic cells, and modulating carbohydrate metabolism . These interactions result in a decrease in blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides . These sugars are then absorbed and enter the bloodstream, thus increasing blood glucose levels . By inhibiting this enzyme, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione helps to reduce postprandial blood glucose concentration .
Result of Action
The molecular and cellular effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione ’s action include a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects contribute to the compound’s potential use in the treatment of metabolic disorders including type 2 diabetes mellitus .
特性
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSDUJAKHRYCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)



![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
